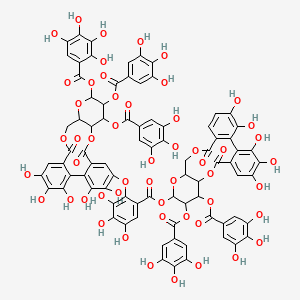
Isorugosin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isorugosin D involves the coupling of two tellimagrandin II molecules through an oxidative coupling reaction . The key steps include:
Oxidative Coupling: This step involves the use of oxidizing agents to couple the two tellimagrandin II molecules.
Esterification: The esterification of glucose derivatives with valoneic acid derivatives is a crucial step in the synthesis.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Isorugosin D undergoes several types of chemical reactions, including:
Oxidation: The oxidative coupling of tellimagrandin II molecules is a key reaction in its synthesis.
Esterification: The formation of ester bonds between glucose derivatives and valoneic acid derivatives.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidative coupling step.
Esterification Reagents: Such as valoneic acid derivatives and glucose derivatives.
Major Products
The major product formed from these reactions is this compound itself, which is a dimeric hydrolyzable tannin .
Scientific Research Applications
Isorugosin D has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of isorugosin D involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Antivirus Activity: By inhibiting viral replication and enhancing the immune response.
Antitumor Activity: By inducing apoptosis in cancer cells and inhibiting tumor growth.
Comparison with Similar Compounds
Isorugosin D is unique due to its complex structure and significant biological activities. Similar compounds include:
Isorugosin B: Another ellagitannin with similar biological activities.
Rugosin B: A regioisomer of isorugosin B with similar structural features.
Tellimagrandin II: The monomeric unit that forms this compound.
These compounds share similar biological activities but differ in their structural features and specific mechanisms of action .
Properties
CAS No. |
95457-27-5 |
|---|---|
Molecular Formula |
C82H58O52 |
Molecular Weight |
1875.3 g/mol |
IUPAC Name |
[3,4,21,22,23-pentahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-5-[2,3,4-trihydroxy-6-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(19),2,4,6,20,22-hexaen-13-yl]oxycarbonyl]phenoxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2,3,4,5-tetrahydroxybenzoate |
InChI |
InChI=1S/C82H58O52/c83-28-2-1-22-44(53(28)101)46-24(12-38(93)55(103)60(46)108)77(118)127-65-42(16-122-75(22)116)126-82(70(132-74(115)21-9-35(90)52(100)36(91)10-21)67(65)129-71(112)18-3-29(84)49(97)30(85)4-18)134-80(121)27-14-40(95)57(105)63(111)64(27)124-41-15-25-47(61(109)58(41)106)45-23(11-37(92)54(102)59(45)107)76(117)123-17-43-66(128-78(25)119)68(130-72(113)19-5-31(86)50(98)32(87)6-19)69(131-73(114)20-7-33(88)51(99)34(89)8-20)81(125-43)133-79(120)26-13-39(94)56(104)62(110)48(26)96/h1-15,42-43,65-70,81-111H,16-17H2 |
InChI Key |
RRKSLFYXWXKOPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OC6C(COC(=O)C7=CC(=C(C(=C75)O)O)O)OC(C(C6OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C2=CC(=C(C(=C2O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C=CC(=C2O)O)C(=O)O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


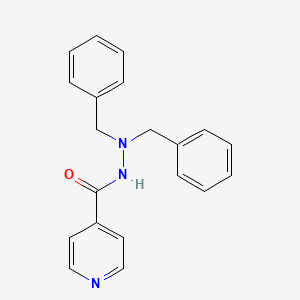
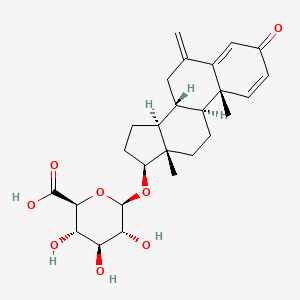
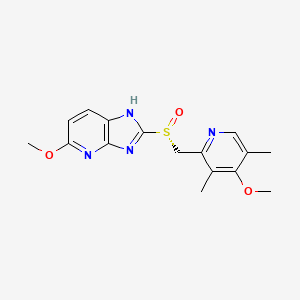
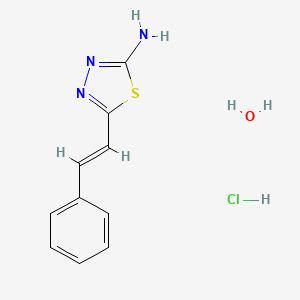
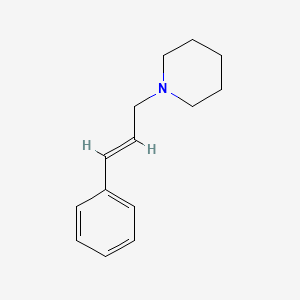
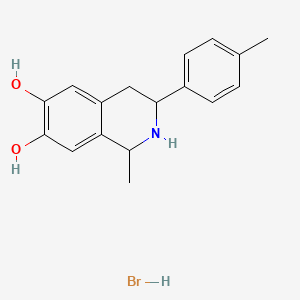
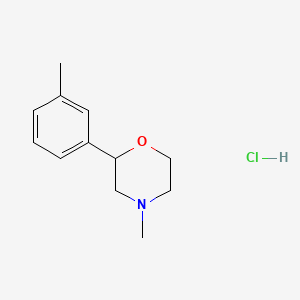
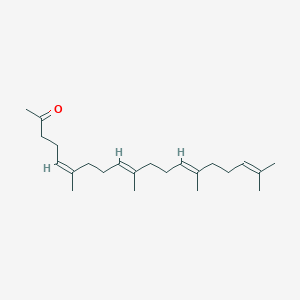

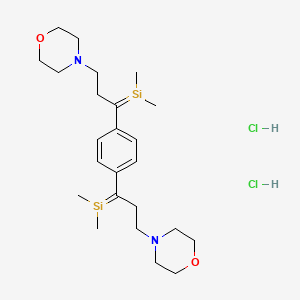
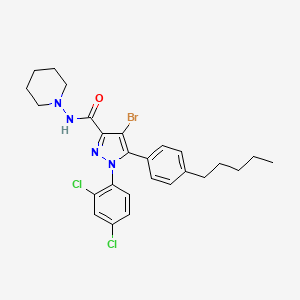
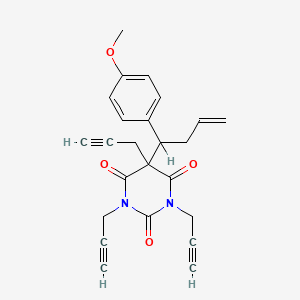
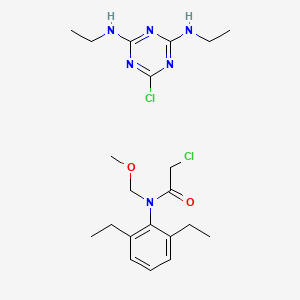
![Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B15193303.png)
